
1-(3-Methoxyphenyl)-3-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves reactions of equimolar equivalents of related compounds under specific conditions . For instance, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound in 88% yield .Molecular Structure Analysis
While specific structural data for the compound was not found, related compounds have been analyzed. For example, the structure of a related compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For instance, tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone group have been evaluated for antiproliferative activity against human cancer cell lines .科学的研究の応用
Effects of Soil pH and Soil Water Content
Research by Hultgren, Hudson, and Sims (2002) on the sulfonylurea herbicide prosulfuron highlights the impact of soil pH and water content on its dissipation processes. This study suggests that similar compounds, including potentially 1-(3-Methoxyphenyl)-3-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea, could have their behavior in agricultural settings influenced significantly by environmental conditions. Understanding the degradation pathways and kinetics of such compounds is crucial for evaluating their persistence and impact on ecosystems (Hultgren, Hudson, & Sims, 2002).
Cytochrome P450-Dependent Hydroxylation
A study by F. and Swanson (1996) on the oxidation of prosulfuron by wheat seedling microsomes indicates that compounds with sulfonylurea linkages might undergo significant metabolic transformations in biological systems. This information could be applied to understand how similar compounds are metabolized in plants, potentially affecting their use in agricultural biotechnology (F. & Swanson, 1996).
Antidiabetic Screening of Novel Derivatives
Lalpara et al. (2021) synthesized and evaluated a series of compounds for antidiabetic activity, demonstrating the potential of urea and oxadiazole derivatives in developing new therapeutic agents. Given the structural similarity, it's conceivable that this compound could be investigated for similar biological activities, expanding its applications into pharmaceutical research (Lalpara et al., 2021).
Soil Transformation and Microbial Activity
Menniti, Cambon, and Bastide (2003) explored the transformation of prosulfuron in various soils, emphasizing the role of pH and microbial activity. This research underlines the environmental fate of sulfonylurea compounds and suggests potential ecological considerations for similar chemicals (Menniti, Cambon, & Bastide, 2003).
Selective and Potent Antagonists Study
Research by Liao et al. (2000) into N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as selective and potent 5-HT(1B/1D) antagonists offers insight into the design and pharmacological evaluation of compounds with complex functionalities, including ureas and sulfonamides. These findings could inform the development of similar compounds for neurological applications (Liao et al., 2000).
Safety and Hazards
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-25-13-5-3-4-12(10-13)18-16(22)19-17-21-20-15(26-17)11-6-8-14(9-7-11)27(2,23)24/h3-10H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAYLWGEXWKLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
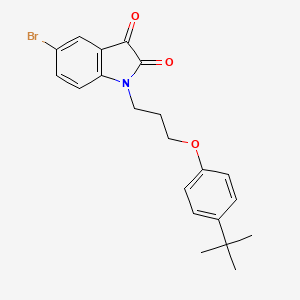
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)
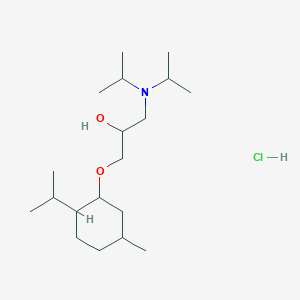
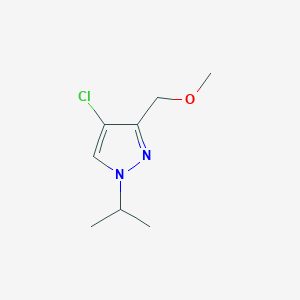
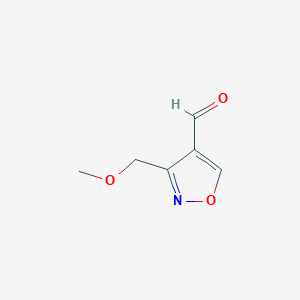


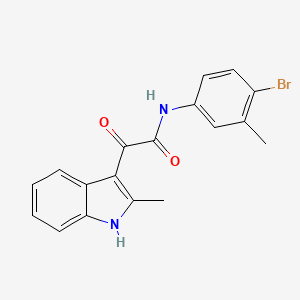
![1-(3-chlorophenyl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726781.png)
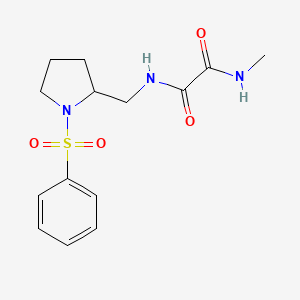

![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)
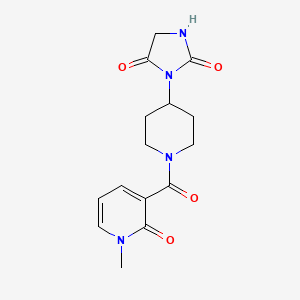
![3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726793.png)
